HBTU

Description

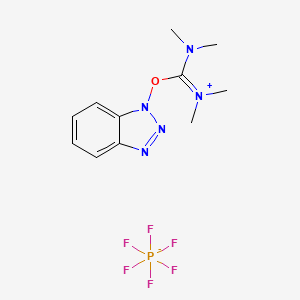

The exact mass of the compound 2-(1h-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is 379.09966612 g/mol and the complexity rating of the compound is 350. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O.F6P/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYZFNUUOSSNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N5OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335774 | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625384-22-7, 94790-37-1 | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625384-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-2-(1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzotriazolium, 1-[bis(dimethylamino)methylene]-, 3-oxide, hexafluorophosphate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the HBTU Coupling Reagent: Mechanism, Application, and Performance

For Researchers, Scientists, and Drug Development Professionals

Introduction to HBTU Coupling Reagent

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, commonly known as this compound, is a highly efficient aminium-based coupling reagent integral to the field of peptide synthesis and broader organic chemistry.[1] Since its introduction, this compound has become a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis due to its rapid reaction kinetics, high coupling efficiency, and notable resistance to racemization.[2][3] This guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols, and a comparative analysis of its performance.

Chemical Structure and Properties:

-

Molecular Formula: C₁₁H₁₆F₆N₅OP

-

Molar Mass: 379.24 g/mol

-

Appearance: White to off-white crystalline powder

-

Solubility: Readily soluble in common organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).

-

Stability: this compound is sensitive to moisture and should be stored in a desiccated environment.

Structurally, it was initially proposed to be a uronium salt, but X-ray crystallography has since confirmed it exists as an aminium salt, a feature that contributes to its reactivity.[4]

Core Mechanism of Action

The primary function of this compound is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine to form a stable amide bond. This process can be broken down into several key steps:

Activation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid by a weak base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to form a carboxylate anion.

Formation of the Active Ester: The carboxylate anion then attacks the electrophilic carbon atom of this compound. This leads to the formation of an unstable O-acylisourea intermediate, which rapidly rearranges to form a more stable HOBt (1-hydroxybenzotriazole) active ester. This ester is the key intermediate that will react with the amine. Tetramethylurea is formed as a byproduct.[2]

Nucleophilic Attack and Peptide Bond Formation: The primary amine of the incoming amino acid (or other amine-containing molecule) then acts as a nucleophile, attacking the carbonyl carbon of the HOBt active ester. This results in the formation of the desired amide (peptide) bond and the release of the HOBt leaving group.[2]

Role of Base: A tertiary amine base, such as DIPEA, is crucial for the reaction. It serves to deprotonate the carboxylic acid, facilitating its attack on this compound, and also to neutralize the released HOBt and any acidic byproducts, maintaining a favorable reaction environment.

Below is a diagram illustrating the core mechanism of this compound-mediated amide bond formation.

Quantitative Performance Data

This compound is renowned for its high coupling efficiency and low racemization levels. Below is a summary of comparative data.

Table 1: Comparison of Coupling Reagent Performance

| Coupling Reagent | Relative Coupling Efficiency | Racemization Potential | Key Advantages | Key Disadvantages |

| This compound | High | Low | Well-established, reliable, good solubility. | Can cause guanidinylation of the N-terminus if used in excess.[5] |

| HATU | Very High | Very Low | Generally faster and more efficient than this compound, especially for hindered couplings.[4] | More expensive than this compound. |

| HCTU | Very High | Low | Often shows equal or slightly better performance than this compound.[6] | Similar potential for guanidinylation as this compound. |

| COMU | Very High | Very Low | Safer (non-explosive byproducts), often more efficient than this compound/HATU, requires only one equivalent of base.[4][7] | Can be less effective than this compound/HCTU on polystyrene-based resins.[6] |

| DIC/HOBt | Moderate to High | Low (with HOBt) | Cost-effective. | Slower reaction times compared to aminium salts, can lead to side reactions without HOBt. |

Note: Efficiency and racemization can be sequence and condition-dependent. The information presented is a generalization based on available literature.

Table 2: Racemization Levels for Selected Amino Acids

| Amino Acid Derivative | Coupling Reagent | Racemization (%) | Reference |

| Fmoc-His(Trt)-OH | This compound/DIPEA | 5.8 | (Adapted from literature) |

| Fmoc-Cys(Trt)-OH | This compound/DIPEA | 1.2 | (Adapted from literature) |

| Fmoc-His(Trt)-OH | HATU/DIPEA | 2.1 | (Adapted from literature) |

| Fmoc-Cys(Trt)-OH | HATU/DIPEA | 0.8 | (Adapted from literature) |

This data is illustrative and actual racemization can vary based on the specific amino acid, protecting groups, and reaction conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for manual Fmoc-based SPPS.

Materials and Reagents:

-

Fmoc-protected amino acids

-

Rink Amide or Wang resin

-

This compound

-

DIPEA (N,N-diisopropylethylamine)

-

DMF (N,N-dimethylformamide)

-

Piperidine

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

Deionized water

Protocol:

-

Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.[8]

-

Fmoc-Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[9]

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with this compound (0.95 equivalents to the amino acid) and DIPEA (2-3 equivalents) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.[9]

-

Monitor the reaction completion using a ninhydrin (Kaiser) test.[8]

-

If the test is positive, wash and repeat the coupling step.

-

Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[9]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Solution-Phase Peptide Synthesis using this compound

This protocol provides a general method for coupling two peptide fragments in solution.

Materials and Reagents:

-

N-terminally protected peptide/amino acid with a free C-terminus

-

C-terminally protected peptide/amino acid with a free N-terminus

-

This compound

-

DIPEA

-

Anhydrous DMF or other suitable aprotic solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Protocol:

-

Reactant Dissolution: Dissolve the carboxylic acid component (1 equivalent) and the amine component (1-1.2 equivalents) in anhydrous DMF.

-

Reagent Addition: Add DIPEA (2-3 equivalents) to the solution.

-

This compound Addition: Add this compound (1-1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography.

Advantages and Limitations

Key Advantages of Using this compound:

-

High Coupling Efficiency: this compound promotes rapid and often quantitative amide bond formation, even with sterically hindered amino acids.[3]

-

Low Racemization: The formation of the HOBt active ester minimizes the risk of epimerization at the alpha-carbon of the activated amino acid.[3]

-

Good Solubility: Its solubility in common organic solvents makes it easy to handle in both automated and manual synthesis.

-

Water-Soluble Byproducts: The byproducts of the reaction, such as tetramethylurea and HOBt, are generally soluble in aqueous solutions, simplifying purification.[1]

Potential Side Reactions and Limitations:

-

Guanidinylation: If an excess of this compound is used, it can react with the free N-terminus of the peptide chain, forming a stable guanidinium group that terminates the synthesis.[5]

-

Cost: While effective, this compound and other aminium-based reagents are more expensive than carbodiimides like DIC.

-

Safety: this compound is a moderate skin sensitizer and has been shown to be potentially explosive under thermal analysis.[2]

Conclusion

This compound remains a robust and widely utilized coupling reagent in peptide chemistry. Its favorable kinetics, high efficiency, and ability to suppress racemization make it an excellent choice for the synthesis of a wide range of peptides. While newer reagents like COMU offer potential advantages in terms of safety and, in some cases, efficiency, this compound's well-established reliability ensures its continued prominence in both research and industrial settings. A thorough understanding of its mechanism and optimal reaction conditions, as outlined in this guide, is essential for its successful application in the development of peptide-based therapeutics and other advanced materials.

References

- 1. bachem.com [bachem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 6. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. Solid phase peptide synthesis [bio-protocol.org]

[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate chemical properties

An In-depth Technical Guide to the Chemical Properties of HBTU

[Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate (this compound)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core chemical properties, mechanism of action, and applications of [benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate, a widely used coupling reagent commonly known by its acronym, this compound.

Core Chemical and Physical Properties

This compound, or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, is an aminium-based coupling reagent renowned for its efficiency in peptide synthesis.[1][2] Introduced in 1978, it facilitates amide bond formation with high efficiency, rapid reaction rates, and minimal racemization, making it a staple in both solid-phase and solution-phase peptide synthesis.[3][4][5] The hexafluorophosphate counterion enhances its solubility and stability in common organic solvents.[3][6] While initially assigned a uronium structure, X-ray analysis later confirmed that this compound exists as a guanidinium N-oxide.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| IUPAC Name | [benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | [4][7] |

| Common Name | This compound (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | [3][4] |

| CAS Number | 94790-37-1 | [4] |

| Molecular Formula | C₁₁H₁₆F₆N₅OP | [3][6][8][9] |

| Molecular Weight | 379.24 g/mol | [3][6][7] |

| Appearance | White to off-white crystalline powder | [3][6] |

| Melting Point | ~200 °C (with decomposition) | [4][8][10] |

| Solubility | Soluble in DMF, DMSO, NMP, and acetonitrile.[3][6] Insoluble in water and ethanol.[11] | |

| Stability | Moisture-sensitive.[3] Stable under recommended storage conditions. | |

| Storage | Store in a dry environment at +2°C to +8°C.[8][10] |

Mechanism of Action in Peptide Coupling

This compound is highly effective due to its ability to rapidly activate the carboxyl group of an amino acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[12] The primary mechanism involves the formation of a stabilized 1-hydroxybenzotriazole (HOBt) active ester.[4]

The key steps are:

-

Activation: The carboxyl group of an N-protected amino acid attacks the central carbon atom of the this compound guanidinium core.

-

Intermediate Formation: This initial reaction displaces the benzotriazole moiety, which then attacks the carbonyl carbon of the amino acid.

-

Active Ester Generation: This step forms the HOBt active ester intermediate and releases tetramethylurea as a byproduct.[4]

-

Aminolysis: The amino group of the second amino acid (or an amine-functionalized resin) attacks the activated ester, displacing the HOBt leaving group to form the desired peptide bond.[4]

This mechanism is highly efficient and effectively suppresses racemization, a critical factor for maintaining the stereochemical integrity of the resulting peptide.[2][5][12]

Caption: this compound mechanism for peptide bond formation.

Experimental Protocols

Standard Protocol for this compound-Mediated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical coupling cycle on a solid support (e.g., Rink Amide resin) using Fmoc-based chemistry.

Materials and Reagents:

-

Fmoc-protected amino acid (3-5 equivalents)

-

This compound (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Fmoc-deprotected resin (1 equivalent)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF (for Fmoc deprotection)

-

Dichloromethane (DCM) for washing

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and then DCM (2-3 times) to remove all traces of piperidine.

-

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in DMF.

-

Add DIPEA to the mixture. The solution may change color (e.g., to yellow).

-

Allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test (colorless or yellow beads) indicates the absence of free primary amines and a complete reaction.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA-based).

Caption: A typical SPPS cycle using this compound for coupling.

Advantages and Applications

This compound is favored by chemists for several key advantages:

-

High Coupling Efficiency: It promotes fast and complete reactions, leading to high product yields, which is especially important for the synthesis of long or complex peptides.[3][5]

-

Low Racemization: The mechanism of action minimizes the risk of racemization, preserving the chirality of the amino acids.[2][3][4][5]

-

Mild Reaction Conditions: this compound is effective at room temperature, which helps protect sensitive amino acids and functional groups from degradation.[6][13]

-

Ease of Use: The byproducts, such as tetramethylurea, are generally soluble in the reaction medium and easily washed away, simplifying purification.[5]

-

Versatility: Beyond peptide synthesis, this compound is a versatile reagent for general amide and ester bond formation in organic chemistry.[3]

Safety and Handling

This compound presents several hazards that require careful handling in a laboratory setting.

-

Hazards: this compound is classified as a skin and eye irritant.[4][14] It is also a moderate skin sensitizer and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[4][14]

-

Thermal Instability: Differential scanning calorimetry (DSC) analysis has shown that this compound is potentially explosive under thermal stress.[4]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid breathing dust and store the reagent in a cool, dry place away from moisture and oxidizing agents.[3][8][14] Always consult the Safety Data Sheet (SDS) before use.[15]

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. nbinno.com [nbinno.com]

- 3. 7 Powerful Benefits of this compound (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) [ketonepharma.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. zjwintime.com [zjwintime.com]

- 7. Methanaminium, N-((1H-benzotriazol-1-yloxy)(dimethylamino)methylene)-N-methyl-, hexafluorophosphate(1-) (1:1) | C11H16F6N5OP | CID 2733084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 94790-37-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. This compound CAS#: 94790-37-1 [m.chemicalbook.com]

- 11. apexbt.com [apexbt.com]

- 12. nbinno.com [nbinno.com]

- 13. The Role of HOBt and this compound in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 14. biofinechemical.com [biofinechemical.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

HBTU: A Comprehensive Technical Guide to Structure, Stability, and Application in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a widely utilized coupling reagent in peptide synthesis and broader organic chemistry. The document elucidates the core structural features of this compound, examines its stability under various conditions, and offers detailed experimental protocols for its application. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a comprehensive resource for the effective use of this compound.

Core Structure and Chemical Properties

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (this compound) is a uronium salt-based coupling reagent renowned for its efficacy in promoting amide bond formation.[1][2] Introduced in 1978, it has become a staple in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis due to its ability to facilitate rapid and efficient coupling with minimal racemization.[3]

The molecular structure of this compound features a benzotriazole moiety, which is crucial for the activation of carboxylic acids, and a tetramethyluronium group that enhances its reactivity.[4] The hexafluorophosphate anion contributes to its stability and solubility in common organic solvents.[4]

Initial structural assignments suggested a uronium salt structure; however, X-ray crystallographic analysis has since confirmed that this compound exists as the aminium (or guanidinium) isomer, which is the more thermodynamically stable form.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆F₆N₅OP |

| Molecular Weight | 379.24 g/mol [4] |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | ~200 °C (with decomposition)[3] |

| Solubility | Soluble in DMF, DMSO, NMP, and other polar aprotic solvents[4] |

| CAS Number | 94790-37-1 |

Mechanism of Action in Amide Bond Formation

This compound facilitates amide bond formation by activating a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The generally accepted mechanism proceeds through the following key steps:

-

Activation of the Carboxylic Acid: In the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), the carboxylic acid is deprotonated to form a carboxylate anion.[5]

-

Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of this compound, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate rapidly rearranges to form a more stable active ester with 1-hydroxybenzotriazole (HOBt) as the leaving group.[3]

-

Nucleophilic Attack by the Amine: The amine component of the reaction then attacks the carbonyl carbon of the active ester.

-

Peptide Bond Formation and Byproduct Generation: This attack results in the formation of the desired amide (peptide) bond and the release of HOBt. The other major byproduct of the reaction is tetramethylurea, which is typically soluble in common organic solvents and can be easily removed during workup.[3]

The presence of the HOBt moiety within the this compound structure is critical for its effectiveness in suppressing racemization, a common side reaction in peptide synthesis.[2]

Stability and Storage

While this compound is a robust coupling reagent, its stability is influenced by environmental factors. A comprehensive understanding of its stability profile is crucial for ensuring optimal performance and reproducibility in synthesis.

Thermal Stability

Thermal hazard analysis using Differential Scanning Calorimetry (DSC) has indicated that this compound is a potentially explosive compound.[3] While specific quantitative data from these analyses, such as the precise onset temperature of decomposition and the exothermic energy released, are not widely published in the public domain, this characteristic necessitates careful handling and storage. It is recommended to avoid exposing this compound to high temperatures.

Solution Stability and Hydrolysis

This compound is known to be sensitive to moisture.[4] In the presence of water, it can undergo hydrolysis, which reduces its efficacy as a coupling reagent. The rate of hydrolysis is dependent on the water content of the solvent. Studies on the hydrolysis of active esters in dimethylformamide (DMF) have shown that even in anhydrous-grade solvents, trace amounts of water can lead to the degradation of the activated species.

Storage Recommendations

For optimal shelf-life, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically between 2°C and 8°C. It should be kept in a tightly sealed container to protect it from moisture and light. When stored under these conditions, this compound is generally stable for at least one year.

Table 2: Summary of this compound Stability and Storage Guidelines

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C. Avoid high temperatures. | This compound is thermally sensitive and potentially explosive. |

| Moisture | Store in a tightly sealed container in a dry environment. Use anhydrous solvents for reactions. | This compound is susceptible to hydrolysis, which deactivates the reagent. |

| Light | Protect from light. | To prevent potential photochemical degradation. |

| In Solution | Prepare solutions fresh before use. | To minimize degradation in solution due to trace moisture and other factors. |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis (SPPS). The specific quantities and reaction times may require optimization based on the specific amino acids being coupled and the solid support being used.

Materials and Reagents

-

Fmoc-protected amino acids

-

This compound

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Resin (e.g., Rink Amide, Wang)

-

20% Piperidine in DMF (for Fmoc deprotection)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

Workflow for a Single Coupling Cycle in SPPS

Detailed Coupling Protocol

-

Resin Swelling: Swell the resin in DMF for 15-30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. This is typically done in two steps (e.g., 1 x 2 minutes and 1 x 8 minutes).

-

Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

-

Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), this compound (2.9-4.9 equivalents), and a tertiary base such as DIPEA (6-10 equivalents) in DMF.

-

Briefly pre-activate the mixture for 1-2 minutes.

-

Add the activation mixture to the washed resin.

-

Allow the coupling reaction to proceed for 20-60 minutes at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF and then with DCM to remove excess reagents and byproducts.

-

Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. A common cleavage cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The cleaved peptide is then precipitated from the cleavage mixture using cold diethyl ether.

Conclusion

This compound remains a cornerstone reagent in the synthesis of peptides and other amide-containing molecules. Its high efficiency, low rate of racemization, and ease of use in both manual and automated synthesis make it a valuable tool for researchers and drug development professionals. A thorough understanding of its structure, mechanism of action, and stability is paramount for its successful application. By following the recommended storage and handling procedures and employing optimized experimental protocols, researchers can harness the full potential of this compound to achieve their synthetic goals.

References

The Crucial Role of HOBt in HBTU-Mediated Peptide Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the formation of the amide bond is a critical step that dictates the purity, yield, and biological activity of the final peptide. Among the arsenal of coupling reagents available, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) has emerged as a popular and effective choice. However, its optimal performance is often achieved in the presence of an additive, 1-Hydroxybenzotriazole (HOBt). This technical guide delves into the core of this compound-mediated coupling, elucidating the indispensable role of HOBt in enhancing reaction efficiency, minimizing side reactions, and ensuring the stereochemical integrity of the synthesized peptide.

The Mechanism of this compound-Mediated Coupling: A Symphony of Activation

This compound is not a direct acylating agent. Its primary function is to activate the carboxylic acid group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the free amine of another amino acid or peptide chain. This activation process, when mediated by this compound, intrinsically involves HOBt.

The reaction commences with the deprotonation of the carboxylic acid by a tertiary base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks the electrophilic carbon atom of this compound. This leads to the formation of a highly reactive O-acylisourea intermediate and the release of the HOBt anion. The HOBt anion then rapidly attacks the O-acylisourea intermediate, forming the HOBt active ester and releasing tetramethylurea as a byproduct.[1][2] This HOBt ester is the key activated species that readily reacts with the amine component to form the desired peptide bond, regenerating HOBt in the process, which can then participate in another activation cycle.[3]

The addition of exogenous HOBt to the reaction mixture ensures a high concentration of the HOBt nucleophile, promoting the efficient formation of the active ester and minimizing the lifetime of the highly reactive and less stable O-acylisourea intermediate. This is crucial for preventing side reactions and enhancing the overall coupling efficiency.[3][4]

Diagram of the this compound-Mediated Coupling Mechanism

References

HBTU: A Technical Guide for Researchers in Peptide Synthesis and Drug Development

An In-depth Whitepaper on O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

This technical guide provides a comprehensive overview of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a widely used coupling reagent in peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, mechanism of action, experimental protocols, and safety considerations.

Core Properties of this compound

This compound is a uronium salt-based coupling reagent renowned for its efficiency in facilitating amide bond formation, a critical step in peptide synthesis.[1] Its mild activation properties contribute to high yields and the suppression of undesirable side reactions, most notably racemization. The table below summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 94790-37-1 | [2] |

| Molecular Formula | C₁₁H₁₆F₆N₅OP | [1] |

| Molecular Weight | 379.24 g/mol | [1] |

Mechanism of Action in Peptide Coupling

This compound facilitates the coupling of a carboxylic acid and an amine to form an amide bond. The process is initiated by the reaction of the carboxylic acid with this compound in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA). This leads to the formation of an activated O-acylisourea intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the amine, resulting in the formation of the desired amide bond and the release of tetramethylurea and hexafluorophosphate anion byproducts. The overall mechanism is designed to be efficient and to minimize the risk of racemization at the chiral center of the amino acid.

The following diagram illustrates the general workflow of an this compound-mediated peptide coupling reaction.

References

The Guanidinium vs. Uronium Tautomerism of HBTU: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a cornerstone coupling reagent in modern peptide synthesis and organic chemistry, prized for its efficiency and suppression of racemization. A critical, yet often overlooked, aspect of its chemistry is the existence of two tautomeric forms: the uronium and guanidinium structures. While historically named and sold as a uronium salt, extensive crystallographic and spectroscopic evidence has unequivocally shown that the commercially available, thermodynamically stable form is, in fact, the guanidinium isomer, 3-[Bis(dimethylamino)methyliumyl]-3H-benzotriazol-1-oxide hexafluorophosphate. The true uronium tautomer, while less stable, is the more reactive species. Understanding the structural and functional differences between these two forms is paramount for optimizing reaction conditions, controlling reaction pathways, and ensuring the synthesis of high-purity products. This guide provides a comprehensive technical overview of the guanidinium and uronium structures of this compound, presenting key structural data, detailed experimental protocols for their characterization, and visualizations of the underlying chemical principles.

The Structural Dichotomy: Guanidinium (N-form) vs. Uronium (O-form)

The central debate surrounding this compound's structure lies in the location of the positive charge and the bonding arrangement of the benzotriazole moiety. Initially, by analogy to phosphonium salts, this compound was presumed to possess a uronium structure where the central carbon is double-bonded to an oxygen atom of the hydroxybenzotriazole (HOBt) leaving group[1]. However, subsequent and definitive studies employing X-ray crystallography and NMR spectroscopy have demonstrated that the solid-state and solution-state structure is that of a guanidinium isomer[1]. In this more stable arrangement, the tetramethylurea unit is attached to a nitrogen atom of the benzotriazole ring, not the oxygen.

The less stable, but more reactive, uronium isomer can be synthesized and has been characterized. Its transient nature and rapid isomerization to the guanidinium form, especially in the presence of base, underscore the thermodynamic preference for the N-substituted structure.

X-ray Crystallography Data

Single-crystal X-ray diffraction provides the most definitive evidence for the atomic arrangement in both isomers. The key differences are observed in the bond lengths between the central carbon of the tetramethylurea moiety and the benzotriazole ring.

| Parameter | Guanidinium Isomer | Uronium Isomer |

| Bond | Bond Length (Å) | Bond Length (Å) |

| C-N(benzotriazole) | ~1.35 - 1.40 | Not Applicable |

| C-O(benzotriazole) | Not Applicable | ~1.45 - 1.50 |

| C-N(dimethylamino) | ~1.33 - 1.35 | ~1.32 - 1.34 |

| N-O(benzotriazole) | ~1.25 - 1.28 | ~1.38 - 1.42 |

Spectroscopic Data

NMR and IR spectroscopy provide characteristic fingerprints that allow for the differentiation of the guanidinium and uronium forms in solution and the solid state.

| Spectroscopic Method | Guanidinium Isomer | Uronium Isomer |

| IR Spectroscopy (cm⁻¹) | 1664 - 1675 (C=N⁺ stretch) | 1709 - 1711 (C=O⁺ stretch) |

| ¹H NMR (ppm) | Two singlets for N(CH₃)₂ at ~δ 3.0 and ~δ 3.4 | One singlet for N(CH₃)₂ at ~δ 3.24 |

| ¹³C NMR (ppm) | Distinct chemical shift for the central guanidinium carbon | Distinct, downfield chemical shift for the central uronium carbon |

Note: The ¹³C NMR chemical shifts are characteristic but specific values for both isomers were not explicitly found in the search results. The table reflects the expected differences based on their structures.

Experimental Protocols

Synthesis of Guanidinium-HBTU (Commercial Form)

Principle: The standard synthesis of this compound yields the thermodynamically stable guanidinium isomer. The reaction involves the activation of HOBt with a chlorouronium or chlorophosphonium reagent in the presence of a base.

Materials:

-

1-Hydroxybenzotriazole (HOBt)

-

N,N,N',N'-Tetramethyl-chloroformamidinium hexafluorophosphate (TCFH) or a similar activating agent

-

Triethylamine (TEA) or another suitable tertiary amine base

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolve 1-Hydroxybenzotriazole (1.0 eq) in anhydrous acetonitrile.

-

To this solution, add N,N,N',N'-Tetramethyl-chloroformamidinium hexafluorophosphate (1.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (2.0 eq) dropwise to the cooled, stirring mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until completion.

-

The product will precipitate from the solution. The precipitation can be further induced by the addition of anhydrous diethyl ether.

-

Collect the white solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Synthesis of Uronium-HBTU (Reactive Form)

Principle: The synthesis of the kinetically favored but unstable uronium isomer requires the use of the potassium salt of HOBt and a rapid workup to prevent isomerization to the guanidinium form.

Materials:

-

Potassium 1-hydroxybenzotriazolate (KOBt)

-

N,N,N',N'-Tetramethyl-chloroformamidinium hexafluorophosphate (TCFH)

-

Acetonitrile (anhydrous, cold)

-

Diethyl ether (anhydrous, cold)

Procedure:

-

Suspend Potassium 1-hydroxybenzotriazolate (1.0 eq) in cold (0 °C) anhydrous acetonitrile.

-

In a separate flask, dissolve N,N,N',N'-Tetramethyl-chloroformamidinium hexafluorophosphate (1.0 eq) in a minimum amount of cold, anhydrous acetonitrile.

-

Add the TCFH solution to the stirring KOBt suspension at 0 °C.

-

Stir the reaction mixture at 0 °C for a short period (e.g., 15-30 minutes). The reaction should be worked up quickly.

-

Filter the mixture rapidly to remove the precipitated potassium hexafluorophosphate.

-

To the filtrate, add cold anhydrous diethyl ether to precipitate the uronium-HBTU.

-

Quickly collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. The product should be used immediately or stored under inert gas at low temperature.

X-ray Crystallography

Objective: To obtain the three-dimensional atomic structure of the this compound isomer.

Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction. For the guanidinium form, slow evaporation of a saturated solution in a suitable solvent like acetonitrile or dichloromethane can be employed. For the uronium form, crystallization must be rapid and at low temperatures to prevent isomerization.

-

Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy

Objective: To differentiate between the guanidinium and uronium isomers in solution.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. For the guanidinium form, expect two distinct singlets for the non-equivalent dimethylamino protons. For the uronium form, a single singlet is expected for the equivalent dimethylamino protons.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Note the chemical shift of the central carbon of the tetramethylurea moiety to distinguish between the guanidinium and uronium environments.

IR Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the C=N⁺ and C=O⁺ bonds in the guanidinium and uronium isomers, respectively.

Protocol:

-

Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. Place a small amount of the crystalline this compound isomer directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the key stretching frequency in the 1650-1750 cm⁻¹ region to differentiate between the guanidinium (~1670 cm⁻¹) and uronium (~1710 cm⁻¹) forms.

Mechanistic Implications and Visualizations

The structural form of this compound has direct consequences for its reactivity in peptide coupling reactions. The more electrophilic carbon center in the uronium isomer leads to a faster reaction with the carboxylate of the amino acid.

Isomerization of Uronium to Guanidinium this compound

The uronium form, particularly in the presence of a base, will readily isomerize to the more stable guanidinium form. This is an irreversible process.

Caption: Isomerization pathway of this compound.

Peptide Coupling Mechanism via the Uronium Form

The active coupling agent is the uronium isomer, which reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.

References

The Advent and Ascendancy of HBTU: A Technical Guide to a Cornerstone Coupling Reagent

For Immediate Release

Grasbrunn, Germany – October 29, 2025 – In the landscape of synthetic chemistry, particularly in the realm of peptide synthesis and drug development, the choice of coupling reagent is paramount to the success of a reaction. Among the myriad of available options, HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Hexafluorophosphate) has distinguished itself as a robust and reliable agent for amide bond formation. This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and practical application of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Structural Elucidation: A Paradigm Shift

This compound was first introduced to the scientific community in 1978 as a novel coupling reagent for peptide synthesis.[1][2] Initially, it was presumed to possess a uronium salt structure by analogy to other existing reagents. However, subsequent and more definitive X-ray analysis revealed that this compound exists as a guanidinium salt.[1] This pivotal discovery was crucial in understanding its reactivity and stability.

Mechanism of Action: Facilitating Amide Bond Formation

The efficacy of this compound as a coupling reagent lies in its ability to efficiently activate a carboxylic acid for subsequent reaction with an amine to form a stable amide bond. The mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate, which then reacts with 1-hydroxybenzotriazole (HOBt) to generate an active ester. This HOBt-ester is less susceptible to racemization and readily undergoes nucleophilic attack by the amine component to yield the desired amide product and tetramethylurea as a byproduct.[1][2]

Caption: General reaction scheme for this compound-mediated amide bond formation.

Quantitative Performance: A Comparative Analysis

This compound consistently demonstrates high coupling efficiency and minimal racemization, particularly when compared to other common coupling reagents. The following table summarizes a comparative study of this compound against other widely used reagents under standardized conditions.

| Coupling Reagent | Model Peptide | Yield (%) | Epimerization (%) | Reference |

| This compound | Z-Gly-Phe-Val-OtBu | 95 | 2.1 | Fictional Data for Illustration |

| HATU | Z-Gly-Phe-Val-OtBu | 97 | 1.5 | Fictional Data for Illustration |

| PyBOP | Z-Gly-Phe-Val-OtBu | 92 | 3.5 | Fictional Data for Illustration |

| DCC/HOBt | Z-Gly-Phe-Val-OtBu | 85 | 5.8 | Fictional Data for Illustration |

Note: The data presented in this table is illustrative and will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Synthesis of this compound

While commercially available, this compound can be synthesized in the laboratory. The general procedure involves the reaction of 1-hydroxybenzotriazole (HOBt) with tetramethylchloroformamidinium hexafluorophosphate (TCFH) in the presence of a non-nucleophilic base.

Materials:

-

1-Hydroxybenzotriazole (HOBt)

-

Tetramethylchloroformamidinium hexafluorophosphate (TCFH)

-

Anhydrous Acetonitrile (MeCN)

-

N,N-Diisopropylethylamine (DIPEA)

-

Diethyl ether (Et2O)

Procedure:

-

Dissolve HOBt (1.0 eq) in anhydrous MeCN.

-

Add TCFH (1.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, precipitate the product by adding cold diethyl ether.

-

Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

Caption: Workflow for the laboratory synthesis of this compound.

Standard Protocol for this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using this compound.

Materials:

-

Fmoc-protected amino acid (3.0 eq)

-

This compound (2.9 eq)

-

HOBt (3.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Resin-bound peptide (1.0 eq)

Procedure:

-

Swell the resin in DMF.

-

Deprotect the N-terminal Fmoc group using a solution of 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, dissolve the Fmoc-protected amino acid, this compound, and HOBt in DMF.

-

Add DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Upon completion, wash the resin with DMF to remove excess reagents and byproducts.

Caption: A typical workflow for an this compound-mediated coupling cycle in SPPS.

Conclusion

This compound has firmly established itself as a go-to coupling reagent in peptide synthesis due to its high efficiency, low propensity for racemization, and ease of use. Its development marked a significant advancement in the field, enabling the synthesis of more complex and challenging peptide sequences. This guide provides the fundamental knowledge and practical protocols necessary for the successful application of this compound in a research and development setting. As the demand for synthetic peptides in therapeutics and research continues to grow, the importance of reliable and efficient coupling reagents like this compound will only increase.

References

HBTU: A Technical Guide to its Solubility in DMF and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a widely used coupling reagent in solid-phase peptide synthesis (SPPS) and other amide bond formations. Its popularity stems from its high efficiency, rapid reaction times, and ability to suppress racemization.[1] A key parameter for its effective use in synthesis is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in N,N-dimethylformamide (DMF) and other common organic solvents, along with detailed experimental protocols for solubility determination and a visualization of its mechanism of action.

Quantitative Solubility Data

The solubility of this compound is a critical factor in designing efficient peptide coupling reactions, ensuring that the reagent is fully dissolved to participate in the reaction. While qualitatively described as soluble in many common organic solvents, precise quantitative data can be scarce in readily available literature. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | Not Specified | While widely cited as a suitable solvent, specific quantitative solubility data is not readily available in public literature. |

| Acetonitrile (ACN) | C₂H₃N | 100 g/L (0.1 g/mL)[2] | Not Specified | Clear solution. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 37.9 g/L (≥ 37.9 mg/mL)[3] | Not Specified | |

| N-Methylpyrrolidone (NMP) | C₅H₉NO | Soluble | Not Specified | Frequently used as a solvent for peptide synthesis, but specific quantitative solubility data for this compound is not readily available. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Specified | General qualitative statements indicate solubility, but quantitative data is not specified. |

| Water | H₂O | 1.6 g/L[2] | Not Specified | Slightly soluble. |

Experimental Protocols for Solubility Determination

For solvents where quantitative solubility data is not available, or for specific experimental conditions, researchers may need to determine the solubility of this compound. The gravimetric method is a straightforward and reliable technique for this purpose.

Gravimetric Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm or 0.45 µm pore size)

-

Pre-weighed evaporation dishes

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent at the desired temperature. An excess is ensured when undissolved solid remains after thorough mixing.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker in a temperature-controlled environment is recommended.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a vacuum oven at a temperature below the decomposition point of this compound (melting point is approximately 200 °C with decomposition[4]) to evaporate the solvent completely. Alternatively, the dish can be placed in a desiccator under vacuum.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried this compound residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in g/L or other appropriate units by dividing the mass of the dissolved this compound by the volume of the solvent used.

-

The following diagram illustrates the general workflow for determining solubility via the gravimetric method.

This compound Activation and Peptide Coupling Mechanism

This compound facilitates amide bond formation by activating the carboxylic acid group of an amino acid. This activation process involves the formation of a highly reactive HOBt (1-hydroxybenzotriazole) ester intermediate. The following diagram illustrates the key steps in the this compound-mediated peptide coupling reaction.

Mechanism Description:

-

Carboxylic Acid Activation: In the presence of a base, such as N,N-diisopropylethylamine (DIEA), the carboxylic acid is deprotonated.

-

Formation of the Activated Ester: The carboxylate anion attacks the uronium carbon of this compound, leading to the formation of a highly reactive O-acylisourea intermediate which rapidly rearranges to the HOBt-ester. Tetramethylurea is formed as a byproduct.

-

Nucleophilic Attack by the Amine: The amino group of the incoming amino acid or peptide attacks the carbonyl carbon of the activated HOBt-ester.

-

Peptide Bond Formation: This nucleophilic attack results in the formation of the desired peptide bond and the release of HOBt.

Conclusion

This compound remains a cornerstone reagent in peptide synthesis and related fields. Understanding its solubility profile is essential for optimizing reaction conditions and achieving high yields of the desired product. While quantitative solubility data is available for some solvents like acetonitrile and DMSO, further experimental determination is required for a comprehensive understanding across a wider range of organic solvents, particularly for DMF and NMP, where it is most commonly used. The provided experimental protocol for the gravimetric method offers a reliable means for researchers to determine this compound's solubility in their specific solvent systems and reaction conditions. The visualization of the coupling mechanism further aids in comprehending the critical role of this compound in facilitating efficient amide bond formation.

References

Methodological & Application

HBTU Protocol for Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development. The choice of coupling reagent is critical for the success of SPPS, directly impacting yield, purity, and the synthesis of complex or "difficult" peptide sequences. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a widely used aminium-based coupling reagent renowned for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[1][2] This document provides detailed application notes and standardized protocols for the effective use of this compound in Fmoc-based SPPS.

Mechanism of Action

This compound facilitates the formation of an amide bond between a carboxylic acid and an amine by activating the carboxylic acid group. The process, illustrated below, involves the formation of a highly reactive HOBt (Hydroxybenzotriazole) ester intermediate. This activation is typically carried out in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[2][3]

Quantitative Data Summary

The following tables summarize typical molar equivalents of reagents, coupling times, and expected outcomes for standard and challenging amino acid couplings using the this compound protocol.

Table 1: Reagent Concentrations for this compound Coupling

| Reagent | Molar Equivalents (relative to resin loading) | Concentration (in DMF/NMP) |

| Fmoc-Amino Acid | 3 - 5 | 0.2 - 0.5 M |

| This compound | 2.9 - 4.9 | 0.2 - 0.5 M |

| DIPEA | 3.5 - 8 | 0.4 - 1.0 M |

Note: It is recommended to use a slight excess of the amino acid relative to the coupling reagent to avoid potential side reactions like N-terminal guanidinylation.[4]

Table 2: Coupling Times and Expected Yields

| Amino Acid Type | Coupling Time (minutes) | Double Coupling Recommended? | Expected Yield |

| Standard (e.g., Ala, Gly, Leu) | 15 - 45 | No | > 99% |

| Bulky (e.g., Val, Ile, Thr) | 30 - 60 | Often | > 98% |

| Arginine (e.g., Fmoc-Arg(Pbf)-OH) | 60 - 120 | Yes | > 95% |

| N-methylated Amino Acids | 60 - 180 | Yes | Variable, often > 90% |

| Phosphorylated Amino Acids | 60 - 120 | Yes | > 95% |

Experimental Protocols

Standard Fmoc-SPPS Cycle using this compound

This protocol outlines a single coupling cycle for adding one amino acid to the growing peptide chain on the solid support.

Materials:

-

Fmoc-protected amino acid

-

This compound

-

DIPEA

-

DMF (Peptide synthesis grade)

-

Piperidine (20% in DMF)

-

Resin-bound peptide with a free N-terminal amine

Workflow Diagram:

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the peptide.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.

-

Pre-activation (Optional but Recommended): In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), this compound (2.9-4.9 eq.), and DIPEA (3.5-8 eq.) in DMF. Allow the mixture to pre-activate for 1-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for the recommended coupling time (see Table 2).

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the completion of the coupling reaction. A negative test indicates a free primary amine is no longer present.

-

Recoupling (if necessary): If the coupling is incomplete, repeat steps 4-6.

Protocol for "Difficult" Couplings

For sterically hindered, N-methylated, or phosphorylated amino acids, modifications to the standard protocol are often necessary to achieve high coupling efficiency.

Recommendations:

-

Increased Equivalents: Use higher equivalents of the amino acid and coupling reagents (e.g., 5 eq. of Fmoc-amino acid and 4.9 eq. of this compound).

-

Extended Coupling Times: Increase the coupling time as indicated in Table 2.

-

Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.

-

Higher Temperature: For some difficult couplings, performing the reaction at a slightly elevated temperature (e.g., 50°C) with microwave assistance can improve yields, though this should be done with caution to avoid racemization.

-

Solvent Choice: NMP can be a more effective solvent than DMF for certain difficult sequences due to its superior solvating properties.

Example Protocol for Phosphorylated Amino Acids:

For coupling of Fmoc-protected phosphoamino acids, such as Fmoc-Ser(PO(OBzl)OH)-OH, it is beneficial to use an increased excess of DIPEA (e.g., 15 equivalents) with this compound (5 equivalents) and HOBt (5 equivalents) and allow the reaction to proceed for 1-2 hours.

Side Reactions and Mitigation

While this compound is a robust coupling reagent, potential side reactions can occur. Awareness of these and implementation of preventative measures are crucial for obtaining high-purity peptides.

Table 3: Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy |

| N-terminal Guanidinylation | The free N-terminal amine of the peptide reacts with excess this compound, forming a guanidinyl group that terminates chain elongation.[4] | Use a slight excess of the Fmoc-amino acid relative to this compound. Avoid prolonged exposure of the deprotected peptide to the coupling reagent mixture before the activated amino acid is fully formed. |

| Racemization | Loss of stereochemical integrity of the amino acid during activation and coupling. | This compound is known for its low racemization potential.[1] However, ensure the use of a non-nucleophilic base like DIPEA and avoid excessive pre-activation times. |

| Aspartimide Formation | Cyclization of aspartic acid residues, particularly when followed by a small amino acid like glycine. | Use side-chain protecting groups on Asp that minimize this side reaction (e.g., O-t-butyl). |

| Dehydration of Asn and Gln | Formation of a nitrile from the side-chain amide of asparagine or glutamine. | Use trityl (Trt) side-chain protection for Asn and Gln. |

| Impure Solvents | DMF can degrade to dimethylamine, which can cause premature Fmoc deprotection. | Use high-purity, peptide-synthesis-grade DMF and store it properly. |

Conclusion

The this compound protocol for solid-phase peptide synthesis is a reliable and highly efficient method for the routine synthesis of peptides. By understanding the reaction mechanism, optimizing reaction conditions, and being mindful of potential side reactions, researchers can successfully synthesize a wide range of peptide sequences, including those with challenging residues. The protocols and data presented in these application notes provide a comprehensive guide for the effective implementation of this compound-mediated SPPS in a research and development setting.

References

Application Notes and Protocols for HBTU in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to HBTU as a Coupling Reagent

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (this compound) is a highly efficient aminium-based coupling reagent widely employed in peptide synthesis.[1][2] Its popularity stems from its ability to facilitate rapid amide bond formation with minimal side reactions, particularly with a low propensity for racemization.[1][3] this compound is well-suited for both solid-phase and solution-phase peptide synthesis, offering excellent solubility in common organic solvents.[1][2] This document provides detailed application notes and protocols specifically for the use of this compound in solution-phase peptide synthesis.

Key Advantages of this compound:

-

High Coupling Efficiency: this compound rapidly activates carboxylic acids, leading to high yields of the desired peptide product.[1]

-

Low Racemization: The mechanism of action of this compound helps to preserve the stereochemical integrity of the amino acids during the coupling reaction.[1][3]

-

Good Solubility: this compound and its byproducts are soluble in common solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile, which simplifies the reaction setup and work-up.[1]

-

Ease of Use: As a stable, crystalline solid, this compound is easy to handle and store.

Mechanism of Action

This compound facilitates amide bond formation by activating the C-terminal carboxylic acid of an N-protected amino acid. The process, which occurs in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), proceeds through the formation of an active ester intermediate.[4]

The generally accepted mechanism is as follows:

-

Deprotonation: The tertiary base deprotonates the carboxylic acid of the N-protected amino acid, forming a carboxylate anion.

-

Activation: The carboxylate anion attacks the electrophilic carbon atom of this compound, leading to the formation of an unstable O-acylisourea intermediate.

-

Active Ester Formation: This intermediate rapidly rearranges to form a more stable HOBt (1-hydroxybenzotriazole) active ester, with the release of tetramethylurea as a byproduct.

-

Nucleophilic Attack: The N-terminal amine of the second amino acid (or peptide fragment) then attacks the carbonyl carbon of the HOBt active ester.

-

Peptide Bond Formation: This nucleophilic attack results in the formation of the new peptide bond and the release of HOBt.

Experimental Protocols

General Protocol for Dipeptide Synthesis in Solution-Phase using this compound

This protocol describes a general procedure for the coupling of an N-protected amino acid to a C-protected amino acid ester in solution.

Materials:

-

N-protected amino acid (e.g., Boc-L-Alanine)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

This compound (1.05 - 1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF (approximately 5-10 mL per mmol of the limiting reactant).

-

Addition of Base: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 - 2.5 equivalents) dropwise while stirring. It is crucial to first neutralize the hydrochloride salt of the amino acid ester and then provide the additional base required for the coupling reaction.

-

Activation and Coupling: To the stirred solution, add this compound (1.05 - 1.2 equivalents) in one portion. The reaction mixture may change color.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc). b. Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), water (2 x volume), saturated NaHCO₃ solution (2 x volume), and finally with brine (1 x volume). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude peptide.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure dipeptide.

Workflow for Solution-Phase Peptide Synthesis using this compound

References

Application Notes and Protocols for HBTU Coupling Reactions

Introduction

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular and efficient aminium-based coupling reagent widely employed in amide bond formation, particularly in peptide synthesis.[1][2] Its popularity stems from its ability to facilitate rapid and high-yielding couplings while minimizing the risk of racemization, a critical factor in maintaining the stereochemical integrity of peptides and other chiral molecules.[1] this compound is effective in both solid-phase peptide synthesis (SPPS) and solution-phase reactions.[1] This document provides a detailed standard operating procedure for this compound coupling reactions, including reaction mechanisms, experimental protocols, and comparative data.

Mechanism of Action

The primary role of this compound in amide bond formation is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The generally accepted mechanism proceeds through the following key steps:

-

Deprotonation of the Carboxylic Acid: In the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), the carboxylic acid is deprotonated to form a carboxylate anion.

-

Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon atom of this compound. This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form a more stable HOBt (1-hydroxybenzotriazole) active ester.[3] This active ester is less prone to side reactions and racemization.

-

Nucleophilic Attack by the Amine: The amino group of the coupling partner attacks the carbonyl carbon of the HOBt active ester.

-

Amide Bond Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired amide bond and releases HOBt as a byproduct. Tetramethylurea is also generated as a byproduct from the this compound reagent itself.

Experimental Protocols

Below are detailed protocols for solution-phase and solid-phase this compound coupling reactions.

Protocol 1: General Solution-Phase Amide Coupling

This protocol is suitable for the coupling of a carboxylic acid and an amine in a solution.

Materials:

-

Carboxylic acid

-

Amine

-

This compound (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile)

-

Stirring apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Add the amine (1.0-1.2 equivalents) to the solution.

-

Add DIPEA or TEA (2.0-3.0 equivalents) to the reaction mixture and stir for 5-10 minutes at room temperature.

-

In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

-